molecular formula C12H17ClF3N B1672502 (-)-Fenfluramine hydrochloride CAS No. 3616-78-2

(-)-Fenfluramine hydrochloride

Cat. No. B1672502
CAS RN: 3616-78-2
M. Wt: 267.72 g/mol
InChI Key: ZXKXJHAOUFHNAS-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-Fenfluramine hydrochloride is a centrally active drug that apparently both blocks serotonin uptake and provokes transport-mediated serotonin release. (-)-Fenfluramine hydrochloride is discontinued (DEA controlled substance).

Scientific Research Applications

Antiseizure Medication in Epilepsy

  • Application: Fenfluramine hydrochloride has been repurposed as an antiseizure medication, particularly effective for children with Dravet syndrome. It acts pharmacologically through a serotonergic mechanism and exhibits antiepileptic properties at a molecular level. Clinical trials have shown its beneficial effect as an adjunct therapy in seizure control for Dravet syndrome patients (Gogou & Cross, 2021).

Treatment-Resistant Epilepsy in Dravet Syndrome

  • Application: Fenfluramine's role has expanded to addressing treatment-resistant epilepsy in Dravet syndrome and other genetically mediated epilepsies. Its unique action on serotonin and σ1 receptors, demonstrated in animal models, supports its efficacy in reducing seizure frequency in Dravet syndrome patients (Sullivan & Simmons, 2021).

Positive Modulation of Sigma-1 Receptors

  • Application: Fenfluramine also acts as a positive modulator of sigma-1 receptors. This activity complements its serotonergic pharmacology and contributes to its central nervous system effects, including antiseizure activity and improvements in executive functions in patients with Dravet syndrome (Martin et al., 2020).

Effects on Monoamine Stores in Rat Tissues

  • Application: Fenfluramine causes a depletion of 5-hydroxytryptamine (5-HT) from the telencephalon and diencephalon in rats, indicating its impact on monoamine neurotransmitters in the brain. This suggests its potential therapeutic applications in conditions where serotonin homeostasis is a factor (Costa et al., 1971).

Experimental Neurotoxicity Studies

  • Application: Studies on the neurotoxicity of fenfluramine provide insights into its effects on the nervous system, particularly concerning serotonin-depleting effects. This research aids in understanding the broader implications of fenfluramine usage in neurological conditions (Dastur et al., 1985).

Mechanism of Serotonin Metabolism in Rats

  • Application: Research on d-Fenfluramine's effect on serotonin metabolism in rats helps to understand its mechanism of action, particularly regarding serotonin release and uptake inhibition. This knowledge is crucial for assessing its therapeutic potential and predicting its effects in neurological disorders (Fuller et al., 1988).

Serotonin Release from Human Brain Nerve Endings

  • Application: Fenfluramine's ability to release serotonin from human brain nerve endings has been studied, revealing a dual mechanism depending on the concentration used. Such findings are significant in understanding its pharmacological action in human neurological conditions (Bonanno et al., 1994).

Cardiotoxic Effects on Cardiac Preparations

  • Application: Investigating the cardiotoxic effects of fenfluramine on isolated cardiac preparations and myocytes provides insights into its cardiovascular implications, informing safer medical applications and highlighting potential risks (Rajamani et al., 2000).

Pharmacokinetic Properties

  • Application: Studying the pharmacokinetic properties of fenfluramine, such as its bioequivalence and tolerability in fed and fasted states, aids in optimizing its use in clinical settings, particularly for epilepsy treatment (Gammaitoni et al., 2018).

Toxicological Profile

  • Application: Comprehensive toxicologic studies of fenfluramine contribute to a better understanding of its safety profile, guiding its therapeutic use and informing regulatory decisions (Gilbert et al., 1971).

properties

IUPAC Name

(2R)-N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N.ClH/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15;/h4-6,8-9,16H,3,7H2,1-2H3;1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKXJHAOUFHNAS-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)CC1=CC(=CC=C1)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@H](C)CC1=CC(=CC=C1)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048872
Record name (-)-Fenfluramine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-Fenfluramine hydrochloride

CAS RN

3616-78-2
Record name Benzeneethanamine, N-ethyl-α-methyl-3-(trifluoromethyl)-, hydrochloride, (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3616-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Fenfluramine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003616782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Fenfluramine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-N-ethyl-α-methyl-3-(trifluoromethyl)phenethylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.731
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEVOFENFLURAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B013935Z2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(-)-Fenfluramine hydrochloride
Reactant of Route 2
(-)-Fenfluramine hydrochloride
Reactant of Route 3
Reactant of Route 3
(-)-Fenfluramine hydrochloride
Reactant of Route 4
Reactant of Route 4
(-)-Fenfluramine hydrochloride
Reactant of Route 5
(-)-Fenfluramine hydrochloride
Reactant of Route 6
Reactant of Route 6
(-)-Fenfluramine hydrochloride

Citations

For This Compound
1,260
Citations
RJ ZIANCE, IG SIPES, WJ KINNARD… - Journal of Pharmacology …, 1972 - Citeseer
ZIANCE. RONALD. J., I. GLENN SIPES, WILLIAM J. KINNARD, Ja. AND, J0SEPH P. BUCKLEY: Cemmtral nervous system effects of fenfluramine imydrocimloride.. J. Pharmacoh. Exp. …
Number of citations: 50 citeseerx.ist.psu.edu
AS Schoonjans, B Ceulemans - Expert review of neurotherapeutics, 2022 - Taylor & Francis
Introduction Dravet Syndrome (DS) is a severe developmental and epileptic encephalopathy. Fenfluramine recently demonstrated to be a highly efficacious and safe treatment option for …
Number of citations: 13 www.tandfonline.com
L Lagae, J Sullivan, K Knupp, L Laux, T Polster… - The Lancet, 2019 - thelancet.com
… assigned 1:1:1 to treatment with placebo, fenfluramine hydrochloride 0·2 mg/kg per day (base equivalent 0·17 mg/kg per day), or fenfluramine hydrochloride 0·8 mg/kg per day (base …
Number of citations: 253 www.thelancet.com
J Sherman, DC Factor, R Swinson… - Journal of autism and …, 1989 - Springer
… Fenfluramine hydrochloride, an anorexiant, is a serotonin-depleting agent. Since some … Hence, based on our data, we cannot recommend the use of fenfluramine hydrochloride as …
Number of citations: 22 link.springer.com
IG SIPES, RJ Ziance, JP Buckley - Journal of Pharmacology and …, 1971 - Citeseer
220 SOME CARDIOVASCULAR ATJTONOMIC EFFECTS OF JP BUCKLEY I. Giseix, RJ Zicz blocked by phenoxybenzamine isolated cat splee Page 1 220 Ta JOURNAL OF …
Number of citations: 11 citeseerx.ist.psu.edu
N Specchio, N Pietrafusa, V Doccini, M Trivisano… - …, 2020 - Wiley Online Library
Objective Dravet syndrome (DS) is a drug‐resistant, infantile onset epilepsy syndrome with multiple seizure types and developmental delay. In recently published randomized controlled …
Number of citations: 36 onlinelibrary.wiley.com
RS Alphin, JW Ward - Toxicology and applied pharmacology, 1969 - Elsevier
… Chemical structure of fenfluramine hydrochloride. … 2 Fenfluramine hydrochloride, previously designated as AHR-965. … Cardiovascular and autonomic effects of fenfluramine hydrochloride…
Number of citations: 28 www.sciencedirect.com
BL Beasley, RW Davenport, TN Chase - Archives of Neurology, 1977 - jamanetwork.com
• The oral administration of fenfluramine hydrochloride, which acts centrally to augment serotonin-mediated synaptic function, did not alter extrapyramidal signs in either untreated or …
Number of citations: 12 jamanetwork.com
V Berbenni, A Marini, G Bruni, M Bini… - Applied …, 1996 - journals.sagepub.com
We have analyzed the vibrational, structural, and thermal properties of a pure enantiomer of fenfluramine. At room temperature the samples, as-received or ground, are in the α-phase, …
Number of citations: 2 journals.sagepub.com
DR Mottram, D Wadhwani - British Journal of Pharmacology, 1977 - ncbi.nlm.nih.gov
The peripheral, pharmacological effects of the anorexigenic agent, fenfluramine hydrochloride, have been investigated on rat isolated vas deferens. 2. Characteristic spiked contractions …
Number of citations: 5 www.ncbi.nlm.nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.